5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-24-7) is a highly specialized, advanced chiral intermediate primarily procured for the commercial synthesis of oxadiazine insecticides, most notably indoxacarb. Structurally, it features a fully functionalized indanone core with a critical 5-chloro substituent and a hydroxylated chiral center at the C2 position. In industrial procurement, this compound is sourced either as a direct building block to bypass complex asymmetric oxidation steps during API manufacturing, or as a highly purified analytical reference standard (often designated as Indoxacarb Impurity 6) for regulatory compliance and Quality Control (QC) workflows[1]. Its value proposition lies in its ability to lock in the required stereochemistry and pharmacophore elements early in the synthetic route, thereby streamlining downstream processing and maximizing the yield of the biologically active insecticide enantiomer [2].
Substituting 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with its immediate, non-hydroxylated precursor (5-chloro-2-methoxycarbonyl-1-indanone) is a common but costly procurement error. While the precursor is cheaper, performing the required asymmetric α-hydroxylation in-house introduces severe process bottlenecks. This step requires expensive chiral catalysts (such as vanadyl-diamine or cinchonine complexes) and hazardous oxidants like cumene hydroperoxide, often resulting in moderate yields (57–82%) and variable enantiomeric excess (60–92% ee) [1]. Furthermore, substituting with a racemic version of the hydroxylated indanone halves the downstream efficiency, as the resulting (R)-enantiomer of indoxacarb is biologically inactive against target lepidopteran pests [2]. Finally, omitting the 5-chloro group entirely destroys the target binding affinity at the insect voltage-gated sodium channel, making des-chloro analogs useless for this application [2].
Procuring the pre-hydroxylated 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone directly eliminates the most challenging step in indoxacarb synthesis. In-house conversion of the non-hydroxylated precursor requires hazardous oxidants (e.g., cumene hydroperoxide) and specialized chiral catalysts (e.g., vanadyl-diamine complexes), which typically cap yields at 57–82% with 60–92% enantiomeric excess (ee) [1]. By sourcing the >98% ee pre-hydroxylated intermediate, manufacturers bypass this low-yield bottleneck, saving on catalyst costs and reducing hazardous waste generation [2].
| Evidence Dimension | Hydroxylation Step Yield and Enantiomeric Purity |
| Target Compound Data | Pre-synthesized 144172-24-7: 100% step yield (bypassed), >98% ee available commercially |
| Comparator Or Baseline | In-house synthesis from 5-chloro-2-methoxycarbonyl-1-indanone: 57–82% yield, 60–92% ee |
| Quantified Difference | Eliminates a 18-43% yield loss and guarantees high enantiopurity without in-house chiral oxidation |
| Conditions | Industrial scale-up using vanadyl or cinchonine-based chiral catalytic oxidation |
Procuring the advanced intermediate directly improves overall synthetic throughput and eliminates the need for specialized, hazardous chiral oxidation infrastructure.
The biological activity of the final insecticide is strictly dependent on the stereochemistry established at the indanone stage. Procuring the specific (S)-enantiomer of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone ensures that the downstream indoxacarb API is the active (S)-isomer. Using a racemic mixture of the intermediate results in a final product where 50% of the mass is the inactive (R)-enantiomer, which fails to block the voltage-gated sodium channels in target insects[1]. High-ee procurement is therefore mandatory for commercial viability [2].
| Evidence Dimension | Active API Yield |
| Target Compound Data | (S)-Enantiomer of 144172-24-7: Yields 100% active (S)-Indoxacarb precursor |
| Comparator Or Baseline | Racemic 144172-24-7: Yields 50% active / 50% inactive dead-weight isomer |
| Quantified Difference | 100% increase in active ingredient atom economy |
| Conditions | Downstream conversion to indoxacarb and application to lepidopteran sodium channels |
Purchasing the high-ee (S)-enantiomer ensures maximum atom economy and eliminates the need for costly downstream chiral resolution of the final insecticide.
In commercial API manufacturing, 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is tracked as 'Indoxacarb Impurity 6'. Procuring a certified, high-purity (>98% HPLC) reference standard of this exact compound is critical for Analytical Method Validation (AMV) and batch release testing. Attempting to use crude in-house reaction mixtures or generic indanone derivatives as retention time markers fails regulatory guidelines, as they cannot provide the precise quantitative traceability required to quantify unreacted intermediates in the final indoxacarb formulation [1].
| Evidence Dimension | Regulatory Compliance for AMV |
| Target Compound Data | Certified 144172-24-7 Standard: >98% HPLC purity, exact retention time match |
| Comparator Or Baseline | Crude in-house synthesis mixtures: Variable purity, overlapping impurity peaks |
| Quantified Difference | Guarantees baseline resolution and regulatory compliance for API batch release |
| Conditions | HPLC/UV quantification during Quality Control of indoxacarb API |
Procuring a fully characterized reference standard is legally and technically essential for regulatory compliance and commercial batch release testing.
The presence of the chlorine atom at the 5-position of the indanone core is a non-negotiable structural requirement. This halogen atom directly translates into the chloromethoxy-phenyl pharmacophore of the final indoxacarb molecule. Comparative structure-activity relationship (SAR) studies show that substituting this compound with a des-chloro analog (2-hydroxy-2-methoxycarbonyl-1-indanone) results in a final oxadiazine that completely loses its high-affinity blocking capability at the insect voltage-gated sodium channel [1]. Therefore, the 5-chloro derivative is specifically required to achieve the desired insecticidal phenotype.
| Evidence Dimension | Downstream Insecticidal Efficacy |
| Target Compound Data | 5-Chloro derivative (144172-24-7): Retains full voltage-gated sodium channel blocking activity |
| Comparator Or Baseline | Des-chloro analog: Loss of target binding affinity |
| Quantified Difference | Critical qualitative difference between an active blockbuster insecticide and an inactive molecule |
| Conditions | In vivo or in vitro binding assays on lepidopteran voltage-gated sodium channels |
Generic unchlorinated indanone derivatives cannot be used as cost-saving substitutes, as they fail to yield a biologically active final product.
As the pivotal chiral intermediate, this compound is directly utilized in the commercial-scale manufacturing of (S)-indoxacarb. Procuring the pre-hydroxylated, high-ee intermediate allows agrochemical manufacturers to bypass the complex, hazardous asymmetric oxidation of the indanone core, streamlining the final coupling steps to form the active oxadiazine ring [1].
Under the designation 'Indoxacarb Impurity 6', high-purity batches of this compound are procured by analytical laboratories and CROs. It serves as a critical reference standard for HPLC/UV method development, stability testing, and routine batch release QC to ensure that unreacted intermediates in the final indoxacarb API remain below regulatory thresholds [2].
Beyond indoxacarb, the fully functionalized, chiral 5-chloro-indanone core is a valuable building block for discovery chemistry. Research teams procure this compound to synthesize novel libraries of oxadiazine or indanone derivatives, leveraging its pre-installed stereocenter and halogenated pharmacophore to target resistant lepidopteran pest strains or explore new neuroactive applications [1].